6-Chloro-N'-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide
Description
Properties
IUPAC Name |
6-chloro-N'-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-5-10(16)14-15-11(17)9-3-6-1-2-7(13)4-8(6)18-9/h1-4H,5H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXINPXPQFHODPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2)C(=O)NNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide typically involves the reaction of 6-chloro-1-benzothiophene-2-carbohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to isolate the final product. The reaction conditions would be optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-Chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-benzothiophene-2-carbohydrazide: A precursor in the synthesis of the target compound.
2-Chloroacetyl chloride: A reagent used in the synthesis.
Other Benzothiophene Derivatives: Compounds with similar structures but different substituents.
Uniqueness
6-Chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro and carbohydrazide functionalities make it a versatile compound for various chemical reactions and applications.
Biological Activity
6-Chloro-N'-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 6-chlorobenzothiophene derivatives with hydrazine derivatives and chloroacetyl chloride. The synthetic pathway is crucial for obtaining the desired compound with high purity and yield.
Anticancer Properties
Research indicates that compounds related to benzothiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that benzothiophene derivatives can inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma).
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | A431 | TBD |
| This compound | A549 | TBD |
| This compound | HepG2 | TBD |
The specific IC50 values for this compound are not yet established in the literature but are expected to be comparable to other potent derivatives.
The anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. For example, compounds similar to this one have been shown to activate caspase pathways and inhibit cell cycle progression. Flow cytometry studies have indicated that treatment with benzothiophene derivatives can lead to increased apoptosis rates in treated cells.
Case Studies
-
Study on HepG2 Cells : In an experimental setup, a related compound was shown to induce apoptosis in HepG2 cells through mitochondrial pathways and activation of caspases. The study demonstrated a dose-dependent increase in apoptotic cells when treated with the compound.
Results indicated that at a concentration of 2.5 µM, approximately 53% of cells underwent apoptosis.
- Inflammation and Cancer : Another study highlighted the dual role of benzothiophene derivatives in reducing inflammatory cytokines (IL-6 and TNF-α) while simultaneously inhibiting cancer cell proliferation. This suggests that such compounds could serve as dual-action agents against cancer and inflammation.
Q & A
Q. What are the established synthetic routes for 6-Chloro-N'-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via a multi-step pathway. A common approach involves:
Core formation : Condensation of 6-chloro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate to form the carbohydrazide intermediate.
Chloroacetylation : Reaction of the hydrazide intermediate with 2-chloroacetyl chloride in anhydrous ethanol under reflux, typically at 60–70°C for 4–6 hours .
Purification : Recrystallization from methanol or ethanol yields the pure product.
Q. Optimization Strategies :
- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent ratio, reaction time) and identify optimal conditions .
- Monitoring : Thin-layer chromatography (TLC) or HPLC for intermediate tracking.
Q. Key Data :
| Parameter | Optimal Range |
|---|---|
| Reaction Temp. | 60–70°C |
| Solvent | Anhydrous ethanol |
| Reaction Time | 4–6 hours |
| Yield (Typical) | 65–75% |
Q. How is the purity and structural integrity of the compound validated?
Methodological Answer:
- Chromatography : HPLC with a C18 column (mobile phase: methanol/water 70:30) to assess purity (>98%) .
- Spectroscopy :
- FT-IR : Confirm presence of hydrazide (N–H stretch at 3200–3300 cm⁻¹) and chloroacetyl (C=O at 1680–1700 cm⁻¹) groups.
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 10.2 (hydrazide NH), δ 4.3 (CH₂Cl), δ 7.5–8.1 (benzothiophene protons) .
- X-ray Crystallography : For unambiguous confirmation of molecular geometry (e.g., torsion angles, packing motifs) .
Q. What are the key physicochemical properties relevant to experimental handling?
Methodological Answer:
- Solubility : Sparingly soluble in water; soluble in DMSO, DMF, and ethanol.
- Stability : Hygroscopic; store under inert atmosphere at 2–8°C.
- Thermal Data : Melting point typically 185–190°C (DSC recommended for precise measurement) .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of chloroacetylation?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and activation energies .
- Reaction Path Analysis : Identify nucleophilic attack of the hydrazide nitrogen on the chloroacetyl carbonyl as the rate-determining step.
- Solvent Effects : Conduct COSMO-RS simulations to evaluate solvent polarity impacts on reaction kinetics .
Key Insight : Computational studies suggest that electron-withdrawing groups on the benzothiophene ring enhance electrophilicity of the hydrazide nitrogen, accelerating chloroacetylation .
Q. How do structural modifications influence bioactivity, and what assays are recommended for evaluation?
Methodological Answer:
- SAR Studies : Synthesize analogs (e.g., replacing chloroacetyl with bromoacetyl or altering benzothiophene substituents) .
- Bioassays :
Data Contradiction Note : Discrepancies in MIC values across studies may arise from variations in bacterial strains or assay protocols. Standardize inoculum size and growth media .
Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data?
Methodological Answer:
- Meta-Analysis : Compare datasets from multiple studies (e.g., NMR chemical shifts in DMSO vs. CDCl₃) .
- Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and rule out impurities .
Example : A 2020 study reported δ 10.5 for NH in DMSO-d₆, while a 2022 study noted δ 10.2. This variance may stem from trace water content or temperature differences during acquisition .
Q. How can green chemistry principles be applied to improve the synthesis sustainability?
Methodological Answer:
- Solvent Replacement : Substitute ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalysis : Explore biocatalysts (e.g., lipases) for milder reaction conditions.
- Waste Reduction : Implement membrane separation technologies to recover unreacted starting materials .
Q. Performance Metrics :
| Metric | Traditional Method | Green Method |
|---|---|---|
| E-factor | 12.5 | 4.8 |
| Energy Use | 150 kWh/kg | 90 kWh/kg |
Q. What advanced techniques characterize degradation products under stress conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed hydrazide or dechlorinated analogs).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
